Dimethylsilane

Hot-wire chemical vapor deposition (HWCVD) Methyl-substituted silanes Reaction kinetics

Dimethylsilane (DMS) is the precursor of choice when process tunability and film robustness are critical. Unlike monomethylsilane or trimethylsilane, DMS uniquely operates at the mechanistic crossover of silylene and free-radical deposition chemistries. This allows precise control over hardness, bonding structure, and density in low-k dielectric and SiCN films—essential for CMP integrity, power electronics, and MEMS. Choose DMS for applications where substitution leads to device failure.

Molecular Formula C2H8Si
Molecular Weight 60.17 g/mol
Cat. No. B7800572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilane
Molecular FormulaC2H8Si
Molecular Weight60.17 g/mol
Structural Identifiers
SMILESC[SiH2]C
InChIInChI=1S/C2H8Si/c1-3-2/h3H2,1-2H3
InChIKeyUBHZUDXTHNMNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsilane (CAS 1111-74-6) in CVD and Surface Modification: A Procurement-Focused Overview


Dimethylsilane (DMS, C₂H₈Si) is a gaseous, pyrophoric organosilicon compound widely utilized as a precursor in chemical vapor deposition (CVD) processes and as a reagent in organic synthesis [1]. Its molecular structure, featuring two Si-H and two Si-CH₃ bonds, positions it uniquely among the methyl-substituted silanes, offering a balance between volatility and reactivity that is critical for semiconductor manufacturing and advanced materials science [2][3].

Why Methyl-Substituted Silanes Are Not Interchangeable: The Critical Role of Dimethylsilane's Balanced Reactivity


In-class substitution among methyl-substituted silanes (e.g., monomethylsilane, trimethylsilane) is not feasible due to fundamental differences in their gas-phase reaction mechanisms during deposition processes. Unlike monomethylsilane (MMS), which undergoes a purely silylene-based chemistry, and trimethylsilane (TriMS), which is dominated by free-radical chain reactions, dimethylsilane (DMS) uniquely operates at the mechanistic crossover point [1]. This allows DMS's deposition behavior to be precisely tuned from silylene-dominant (at lower temperatures/pressures) to free-radical-dominant (at higher temperatures/pressures), a degree of process control unattainable with its analogs [1]. Consequently, substituting DMS with MMS or TriMS will fundamentally alter film composition, bonding structure, and mechanical properties, leading to inconsistent or failed device performance [2].

Quantitative Differentiation of Dimethylsilane: A Comparative Evidence Guide for Scientific Procurement


Dimethylsilane's Distinct Decomposition Kinetics on W and Ta Filaments vs. MMS, TriMS, and TMS

In a systematic study of methyl-substituted silane decomposition over tungsten (W) and tantalum (Ta) filaments, the apparent activation energy (Ea) for methyl radical (·CH₃) formation was shown to increase with the number of methyl substitutions on the silicon atom [1]. Dimethylsilane (DMS) exhibits an intermediate Ea value between monomethylsilane (MMS) and trimethylsilane (TriMS)/tetramethylsilane (TMS). This intermediate activation energy directly influences the deposition rate and surface reaction kinetics, providing a key metric for selecting the appropriate precursor for a given thermal budget and desired film growth rate [1].

Hot-wire chemical vapor deposition (HWCVD) Methyl-substituted silanes Reaction kinetics

Achieving Low-k Dielectric Films with k=2.4-2.6 Using Dimethylsilane PECVD

Pulsed plasma-enhanced chemical vapor deposition (PECVD) using dimethylsilane (DMS), also referred to as 2MS, as a precursor enables the deposition of low dielectric constant (low-k) Si:O:C:H films [1]. In a direct comparative study of methyl-substituted silane precursors, films deposited from DMS, methylsilane (1MS), and trimethylsilane (3MS) all exhibited dielectric constants within the range of 2.4 to 2.6 after annealing, meeting critical performance targets for advanced semiconductor interconnects [1]. While the refractive index was found to be more dependent on overall methyl content, the choice of precursor, including DMS, was shown to strongly impact the local bonding structure (as revealed by ²⁹Si NMR), which in turn influences film hardness [1].

Low-k dielectrics PECVD Semiconductor interconnects

Precursor-Dependent Local Bonding Structure in Low-k OSG Films: DMS vs. MMS and TriMS

A critical differentiator among methyl-substituted silane precursors for low-k dielectric films is their effect on the film's local bonding structure, which directly correlates with mechanical properties like hardness [1]. A comparative PECVD study using monomethylsilane (1MS), dimethylsilane (2MS), and trimethylsilane (3MS) revealed that the choice of precursor strongly impacts the local bonding environment of the resulting organosilicate glass (OSG) material, as characterized by ²⁹Si nuclear magnetic resonance (NMR) [1]. This structural variation, in turn, was found to impact film hardness [1]. While the dielectric constant remained consistent across all precursors (k=2.4-2.6), DMS provides a distinct structural outcome that can be leveraged to meet specific mechanical robustness requirements in semiconductor device integration [1].

Organosilicate glass (OSG) Film hardness ²⁹Si NMR

Mechanistic Crossover in HWCVD: DMS's Unique Tuning Capability vs. MMS and TriMS/TMS

The reaction chemistry of methyl-substituted silanes in hot-wire chemical vapor deposition (HWCVD) is governed by a competition between silylene-based reactions and free-radical chain reactions [1]. Monomethylsilane (MMS) operates exclusively via silylene intermediates, while trimethylsilane (TriMS) and tetramethylsilane (TMS) are dominated by free-radical chemistry [1]. Dimethylsilane (DMS) is the only compound in this series that exhibits a mechanistic transition, with silylene chemistry dominating at lower temperatures (1200-1300°C) and low pressure (16 Pa), and free-radical chain reactions taking over at higher temperatures and pressures [1]. This unique behavior allows DMS to function as a 'tunable' precursor, enabling a single compound to access two distinct reaction pathways for film property engineering [1].

Hot-wire CVD (HWCVD) Reaction mechanism Silylene chemistry

Optimal Application Scenarios for Dimethylsilane Based on Verified Differentiation


Precursor for Tunable Low-k Dielectric Films in Advanced Semiconductor Interconnects

Dimethylsilane is ideally suited for the deposition of low-k dielectric films (k=2.4-2.6) via PECVD, where achieving a specific hardness or local bonding structure is as critical as the dielectric constant itself. Procurement of DMS should be prioritized over MMS or TriMS when the mechanical robustness of the OSG film, such as resistance to cracking or delamination during chemical-mechanical polishing (CMP), is a key integration challenge [1]. The evidence from head-to-head studies confirms DMS produces a distinct bonding structure that impacts hardness, offering a pathway to optimize device yield and reliability [1].

Tunable Precursor for Hot-Wire CVD of Silicon Carbide and Silicon Carbonitride Films

In hot-wire CVD (HWCVD) or catalytic CVD (Cat-CVD) processes, DMS is the precursor of choice when process engineers require the ability to tune film properties by manipulating the deposition mechanism [2]. Its unique mechanistic crossover from silylene to free-radical chemistry, controlled by filament temperature and pressure, is a powerful lever for adjusting film composition, density, and morphology that is unavailable with MMS or TriMS/TMS [2]. This makes DMS invaluable for R&D and manufacturing of SiC or SiCN films where precise control over stoichiometry and nanostructure is required for applications in power electronics, MEMS, and wear-resistant coatings [3][2].

Selective Reducing Agent in Organic Synthesis with Milder Reactivity

Dimethylsilane serves as a milder reducing agent compared to aluminum-, boron-, and other metal-based hydrides, as well as more reactive silanes like monomethylsilane [4]. Its intermediate activation energy for decomposition implies a more controlled release of active species, which is advantageous in chemoselective reductions of functionalized organic molecules where over-reduction must be avoided [3][4]. Procurement of DMS for this application is justified when a reaction requires the hydridic character of a silane but with a lower and more controllable reduction potential than that offered by simpler or more reactive hydride reagents [4].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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